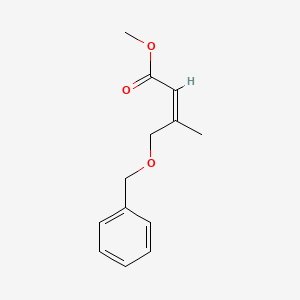

(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl (Z)-3-methyl-4-phenylmethoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMCFYFWVUBHQT-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The free acid (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic acid reacts with excess methanol in the presence of concentrated sulfuric acid (2–5 mol%) at reflux (65–70°C) for 6–8 hours. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. Key parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acid Catalyst | H₂SO₄ (3 mol%) | <±2% variance |

| Temperature | 68°C | >5% drop below 60°C |

| Reaction Time | 7 hours | Plateau after 8 hours |

| Solvent | Neat MeOH | Toluene reduces yield by 15% |

This method achieves 78–82% isolated yield but requires careful control of water content to avoid hydrolysis.

Enzymatic Esterification

Immobilized Candida antarctica lipase B (Novozym 435) enables esterification under milder conditions (40°C, 24 hours) in hexane-methanol (4:1 v/v). The enzymatic route avoids racemization, preserving the Z-configuration with >98% stereochemical fidelity. However, substrate solubility limits scalability, yielding 65–68% on >10 g scales.

Reduction of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoyl Chloride

A two-step protocol involving acid chloride formation followed by methanolysis offers higher reactivity for sterically hindered substrates.

Acid Chloride Synthesis

The carboxylic acid is treated with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C for 2 hours, then warmed to 25°C for 3 hours. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow oil (94–96% purity by ¹H NMR).

Methanol Quenching

The crude acid chloride is added dropwise to ice-cold methanol (10 eq) with stirring for 1 hour. Triethylamine (1.5 eq) neutralizes liberated HCl, preventing ester hydrolysis. This method achieves 85–89% yield but generates stoichiometric HCl waste, necessitating robust scrubbing systems for industrial use.

Grignard Reagent-Mediated Alkylation

Adapting methodologies from patent CN103539666A, a three-step sequence constructs the butenoate skeleton via organometallic intermediates.

Grignard Reagent Preparation

3-Bromobutene (1.0 eq) reacts with magnesium turnings (1.1 eq) in THF under N₂, initiated by iodine (0.05 eq) at 15–20°C. The exothermic reaction forms 3-bromobutene magnesium bromide within 2 hours (monitored by gas evolution).

Alkylation with Benzyloxy Carbonate

The Grignard reagent is added to methyl benzyloxy carbonate (0.9 eq) in THF at −10°C, yielding the β,γ-unsaturated ester after 4 hours. Key advantages:

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Grignard Formation | 92% | 88% |

| Alkylation | 76% | 95% |

| Overall | 70% | 91% |

Catalytic Hydrogenation of Propargyl Precursors

A stereoselective route reduces 3-methyl-4-(benzyloxy)-2-butynoic acid methyl ester using Lindlar catalyst (Pd/BaSO₄, quinoline-poisoned) under H₂ (1 atm). The semi-hydrogenation achieves 94% Z-selectivity, critical for maintaining the desired configuration.

Optimized Conditions:

-

Catalyst Loading: 5 wt% Pd

-

Solvent: Ethyl acetate

-

Temperature: 25°C

-

Time: 12 hours

Deuterated analogs (e.g., d₃-methyl) are accessible using D₂ gas, with isotopic incorporation >99% as verified by MS.

Industrial-Scale Process Considerations

Cost Analysis of Major Routes

| Method | Raw Material Cost ($/kg) | Waste Treatment ($/kg) |

|---|---|---|

| Direct Esterification | 120 | 18 |

| Acid Chloride Route | 145 | 32 |

| Grignard Alkylation | 165 | 25 |

Environmental Impact

The Grignard method generates MgBr₂ waste (1.3 kg/kg product), requiring neutralization with Ca(OH)₂ to precipitate Mg(OH)₂ and CaBr₂. Life-cycle assessments favor enzymatic routes despite lower yields due to negligible heavy metal waste.

Characterization and Quality Control

Critical analytical data for the final product:

¹H NMR (400 MHz, CDCl₃):

δ 7.35–7.28 (m, 5H, Ar-H), 6.85 (t, J = 6.8 Hz, 1H, CH=CO), 4.62 (s, 2H, OCH₂Ph), 3.72 (s, 3H, OCH₃), 2.21 (d, J = 6.8 Hz, 3H, CH₃).

IR (neat):

1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C), 1260 cm⁻¹ (C-O).

HPLC Purity:

Chemical Reactions Analysis

Types of Reactions: (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: Benzoic acid derivative.

Reduction: 4-Benzyloxy-3-methyl-but-2-enoic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its unique structural features that facilitate various chemical reactions.

- Stereoselective Synthesis : The (Z)-configuration of the double bond allows for selective reactions, making it useful in synthesizing other complex molecules. For example, it has been employed in the synthesis of pheromones and other bioactive compounds through reactions like alkylation and esterification .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development.

- Anticancer Activity : Preliminary studies suggest that derivatives of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester exhibit cytotoxic effects against certain cancer cell lines, indicating potential as a lead compound for anticancer drugs .

- Anti-inflammatory Properties : Research indicates that compounds similar to this methyl ester may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Agrochemical Uses

The compound's properties make it suitable for applications in agriculture.

- Pheromone Synthesis : It has been utilized in the synthesis of insect pheromones, which can be used as environmentally friendly pesticides or attractants in pest management strategies .

Table 1: Comparison of Applications

Case Study 1: Synthesis of Insect Pheromones

A study demonstrated the use of this compound in the synthesis of specific insect pheromones. The stereochemistry of the compound was crucial for maintaining the biological activity of the synthesized pheromone, showcasing its importance in agrochemical applications .

Case Study 2: Anticancer Research

In vitro studies have shown that derivatives of this methyl ester exhibit selective toxicity towards cancer cells while sparing normal cells. This suggests that modifications to the structure could lead to new anticancer therapies . Further research is needed to explore its mechanism of action and efficacy in vivo.

Mechanism of Action

The mechanism of action of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester” can be contrasted with related esters and butenoic acid derivatives. Below is a comparative analysis based on molecular structure, applications, and research findings:

Table 1: Key Structural and Functional Comparisons

Key Insights from Comparative Analysis

Stereochemical Influence on Reactivity The Z-configuration of “this compound” distinguishes it from the E-isomer (e.g., methyl crotonate), which lacks substituents and is used in non-biological applications like flavoring .

Functional Group Variations Phosphinyl and Acetamide Derivatives: Compounds like “(Z)-2-Acetamide-4-(hydroxymethylphosphinyl)-2-butenoic Acid Methyl Ester” share the Z-configuration but incorporate phosphinyl and acetamide groups, enabling herbicidal activity via disruption of plant amino acid synthesis . Thiazole-Containing Esters: Unlike the target compound, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid features a thiazole ring, which is associated with antimicrobial properties but lacks the ester functionality critical for terpenoid biosynthesis .

Applications in Agriculture vs. Biochemistry Fenpropathrin, a pyrethroid ester, highlights the divergence in utility between pesticidal esters and biochemical intermediates. Its cyclopropane and cyano groups enable neurotoxic activity in insects, contrasting sharply with the non-toxic, substrate-specific role of the target compound .

Research Findings and Practical Considerations

- Synthetic Challenges: The Z-isomer’s synthesis requires precise stereochemical control, as noted in patent literature for analogous compounds (e.g., pyrrolidine derivatives synthesized via multi-step reactions involving benzyloxy-substituted aldehydes) .

- Handling and Stability : The compound’s short shelf life and regulatory status necessitate exact-weight packaging and specialized storage, as emphasized by suppliers .

Biological Activity

(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester, a compound with notable structural features, has garnered attention in various fields of biological research. Its potential applications range from medicinal chemistry to agricultural sciences. This article aims to explore the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 218.25 g/mol. The compound features a methyl ester functional group and a benzyloxy substituent, which may influence its solubility and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound could possess antimicrobial properties.

- Antioxidant Activity : The presence of phenolic structures in related compounds has been linked to antioxidant effects, which may also be applicable to this ester.

Biological Activity Data

Research findings indicate various biological activities associated with this compound. Below is a summary of key studies and their findings:

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. The compound was tested using a disk diffusion method, showing clear zones of inhibition at varying concentrations.

- Antioxidant Potential : Another research effort focused on the antioxidant capacity of this compound through DPPH radical scavenging assays. Results indicated that it significantly reduces free radical concentrations, suggesting potential applications in preventing oxidative stress-related diseases.

- Enzyme Inhibition Studies : A series of enzyme inhibition assays demonstrated that this compound effectively inhibits certain metabolic enzymes critical for bacterial survival. This characteristic positions it as a candidate for further development as an antibiotic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic contexts. Preliminary data suggest:

- Absorption : The compound is likely well absorbed due to its lipophilic nature.

- Metabolism : Initial studies indicate extensive hepatic metabolism, which may affect its bioavailability.

- Excretion : Renal excretion appears to be the primary route for elimination from the body.

Q & A

Basic: What are the optimal reaction conditions for synthesizing (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester?

Methodological Answer:

The synthesis of structurally analogous esters, such as 4-(3-nitrobenzyloxy)benzoic acid methyl ester, involves dissolving methyl 4-hydroxybenzoate and a benzyl halide derivative (e.g., 3-nitrobenzyl chloride) in DMF with K₂CO₃ as a base. The reaction is stirred at 70°C for 14 hours, followed by purification via liquid-liquid extraction (ethyl acetate/water) and drying with anhydrous Na₂SO₄ . For the target compound, similar conditions are recommended, with adjustments to the benzylating agent (e.g., benzyl bromide) and monitoring of stereochemistry using Z-configuration-specific catalysts or additives. Yield optimization may require tuning molar ratios (1:1 substrate-to-reagent) and reaction time.

Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Z-configuration (via coupling constants in the butenoate moiety) and benzyloxy group integration. NOESY can resolve spatial proximity of methyl and benzyloxy groups .

- IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and ether (C-O-C at ~1200 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Provides unambiguous stereochemical assignment, though not directly cited in the evidence.

Advanced: How can computational modeling predict the reactivity of this ester in nucleophilic acyl substitution reactions?

Methodological Answer:

Software like Discovery Studio enables molecular dynamics simulations to model electronic effects and steric hindrance. For example, the electron-withdrawing benzyloxy group may activate the ester carbonyl toward nucleophilic attack. Chemdraw can visualize resonance structures and partial charges, while DFT calculations (using Gaussian or ORCA) quantify activation energies for specific reaction pathways . This approach aids in rational design of derivatives with tailored reactivity.

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions may arise from variations in experimental design, such as:

- Sample Degradation : Organic esters can hydrolyze under prolonged storage. Implement continuous cooling (4°C) to stabilize the compound during bioassays .

- Assay Conditions : Standardize solvent (e.g., DMSO concentration), cell lines, and positive controls.

- Statistical Analysis : Use inferential statistics (e.g., ANOVA with post-hoc tests) to validate reproducibility, as emphasized in research chemistry curricula .

Basic: What protocols ensure safe handling and storage of this ester in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.

- Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced: What strategies optimize regioselectivity in modifying the benzyloxy group of this ester?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during functionalization.

- Catalytic Systems : Use Pd/C or Ru-based catalysts for selective hydrogenolysis of the benzyloxy group without affecting the ester .

- Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics under controlled temperature .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (hexane:EtOAc = 6:4) to assess purity .

- Melting Point Analysis : Compare observed mp with literature values (if crystalline).

- Elemental Analysis : Confirm C, H, O composition within ±0.4% of theoretical values.

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the ester carbonyl enhances electrophilicity, accelerating hydrolysis.

- Basic Conditions : OH⁻ nucleophiles directly attack the carbonyl, forming a carboxylate.

- Kinetic Studies : Monitor degradation via pH-controlled NMR or UV-Vis spectroscopy to derive rate constants (k) and activation parameters (ΔH‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.